molecular formula C22H29Cl2N3O2 B13451329 (9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride

(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride

Cat. No.: B13451329
M. Wt: 438.4 g/mol
InChI Key: DQAGVZQLENYKKG-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorenyl group, a piperazine ring, and a carbamate linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride typically involves multiple steps, starting with the preparation of the fluorenylmethyl carbamate intermediate. This intermediate is then reacted with 3-(piperazin-1-yl)propylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce secondary amines.

Scientific Research Applications

(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)ethyl]carbamate
  • **(9H-fluoren-9-yl)methyl N-[3-(piperidin-1-yl)propyl]carbamate
  • **(9H-fluoren-9-yl)methyl N-[3-(morpholin-1-yl)propyl]carbamate

Uniqueness

Compared to similar compounds, (9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride stands out due to its specific structural features, such as the presence of both a piperazine ring and a fluorenyl group

Properties

Molecular Formula

C22H29Cl2N3O2

Molecular Weight

438.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-piperazin-1-ylpropyl)carbamate;dihydrochloride

InChI

InChI=1S/C22H27N3O2.2ClH/c26-22(24-10-5-13-25-14-11-23-12-15-25)27-16-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21;;/h1-4,6-9,21,23H,5,10-16H2,(H,24,26);2*1H

InChI Key

DQAGVZQLENYKKG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl.Cl

Origin of Product

United States

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